(R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
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Overview
Description
(R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate: is a chemical compound that belongs to the class of organic compounds known as chloromethyl esters. It is characterized by the presence of a chloromethyl group attached to a butanoate moiety, which is further modified by a tert-butoxycarbonyl (BOC) protected amino group. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate typically involves multiple steps, starting from commercially available or easily synthesized precursors. One common synthetic route is the following:
Protection of the amino group: : The amino group of butanoic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the BOC-protected amino acid.
Activation of the carboxylic acid: : The carboxylic acid group of the BOC-protected amino acid is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride.
Chloromethylation: : The activated acid chloride is then reacted with chloromethyl methyl ether in the presence of a suitable base to introduce the chloromethyl group, resulting in the formation of This compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficient and cost-effective synthesis. The use of automated systems and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
(R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding carboxylic acid or its derivatives.
Reduction: : Reduction reactions can be performed to convert the chloromethyl group to a methylene group.
Substitution: : The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different products.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Carboxylic acid derivatives, such as esters and amides.
Reduction: : Methylene derivatives, such as alkanes.
Substitution: : Various substituted products depending on the nucleophile used.
Scientific Research Applications
(R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate: has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: : The compound can be used as a reagent in biochemical assays and studies involving amino acids and peptides.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate exerts its effects depends on the specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to various biological or chemical outcomes. The exact pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
(R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate: can be compared with other similar compounds, such as:
Chloromethyl 3-aminobutanoate: : Similar structure but without the BOC-protected amino group.
Chloromethyl 3-(benzyloxycarbonyl)amino)butanoate: : Similar structure but with a different protecting group.
Chloromethyl 3-(tert-butoxycarbonyl)aminopropanoate: : Similar structure but with a shorter carbon chain.
The uniqueness of This compound
Properties
IUPAC Name |
chloromethyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO4/c1-7(5-8(13)15-6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUNDWHIFKCLMQ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OCCl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OCCl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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